molecular formula C9H11BrO2 B2876155 (1S)-1-(3-bromo-2-methoxyphenyl)ethanol CAS No. 952103-45-6

(1S)-1-(3-bromo-2-methoxyphenyl)ethanol

Cat. No.: B2876155
CAS No.: 952103-45-6
M. Wt: 231.089
InChI Key: VCOGPOSOMAJBNU-LURJTMIESA-N
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Description

(1S)-1-(3-bromo-2-methoxyphenyl)ethanol is a chiral compound with a bromine atom and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol typically involves the bromination of a suitable precursor followed by the introduction of the methoxy group. One common method is the bromination of 2-methoxyphenyl ethanol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure regioselectivity and minimize side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-bromo-2-methoxyphenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents in anhydrous solvents.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in dry ether or THF.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the dehalogenated product.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(1S)-1-(3-bromo-2-methoxyphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards these targets. Detailed studies on its molecular interactions and pathways are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3-Bromo-2-methoxyphenyl)ethanol: The enantiomer of the compound with similar chemical properties but different biological activities.

    1-(3-Bromo-2-methoxyphenyl)ethanone: A related compound with a carbonyl group instead of a hydroxyl group.

    3-Bromo-2-methoxybenzyl alcohol: A compound with a similar structure but different substitution pattern.

Uniqueness

(1S)-1-(3-bromo-2-methoxyphenyl)ethanol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature allows for enantioselective interactions, making it valuable in asymmetric synthesis and chiral drug development.

Properties

IUPAC Name

(1S)-1-(3-bromo-2-methoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-6,11H,1-2H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOGPOSOMAJBNU-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)Br)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C(=CC=C1)Br)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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